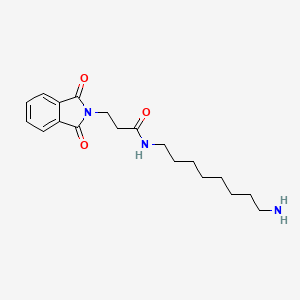

9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

« 9H-Purin-6-amine, 9-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)-2-fluoro- » est un analogue de nucléoside synthétique. Les analogues de nucléosides sont des composés structurellement similaires aux nucléosides naturels, qui sont les blocs de construction des acides nucléiques comme l’ADN et l’ARN. Ces analogues sont souvent utilisés dans la recherche médicale et le traitement, en particulier dans les thérapies antivirales et anticancéreuses.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d’analogues de nucléosides implique généralement la modification de nucléosides naturels ou la construction de la structure du nucléoside à partir de précurseurs plus simples. La voie de synthèse spécifique pour « 9H-Purin-6-amine, 9-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)-2-fluoro- » impliquerait probablement les étapes suivantes :

Glycosylation : L’attachement du fragment sucre (2-désoxy-2-fluoro-β-D-arabinofuranosyl) à la base purique (9H-Purin-6-amine).

Fluoruration : Introduction des atomes de fluor à des positions spécifiques sur le sucre et la base purique.

Méthodes de production industrielle

La production industrielle d’analogues de nucléosides implique souvent une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela peut inclure :

- L’utilisation de catalyseurs pour améliorer les vitesses de réaction.

- Des techniques de purification telles que la cristallisation ou la chromatographie pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions

Les analogues de nucléosides peuvent subir diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Addition d’atomes d’hydrogène aux doubles liaisons ou aux groupes carbonyle.

Substitution : Remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions communs

Agents oxydants : Permanganate de potassium (KMnO4), peroxyde d’hydrogène (H2O2).

Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium aluminium (LiAlH4).

Réactifs de substitution : Halogènes (Cl2, Br2), nucléophiles (NH3, OH-).

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du fragment sucre peut produire une cétone ou un aldéhyde, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la base purique.

4. Applications de la recherche scientifique

Les analogues de nucléosides comme « 9H-Purin-6-amine, 9-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)-2-fluoro- » ont une large gamme d’applications de recherche scientifique :

Chimie : Utilisés comme blocs de construction dans la synthèse de molécules plus complexes.

Biologie : Étudiés pour leurs effets sur les processus cellulaires et la synthèse de l’ADN/de l’ARN.

Médecine : Investigés comme agents antiviraux et anticancéreux potentiels.

Industrie : Utilisés dans la production de produits pharmaceutiques et d’outils de diagnostic.

Applications De Recherche Scientifique

Nucleoside analogs like “9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2-fluoro-” have a wide range of scientific research applications:

Chemistry: Used as building blocks in the synthesis of more complex molecules.

Biology: Studied for their effects on cellular processes and DNA/RNA synthesis.

Medicine: Investigated as potential antiviral and anticancer agents.

Industry: Utilized in the production of pharmaceuticals and diagnostic tools.

Mécanisme D'action

Le mécanisme d’action des analogues de nucléosides implique généralement leur incorporation dans l’ADN ou l’ARN pendant la réplication ou la transcription. Cela peut entraîner :

La terminaison de chaîne : L’analogue empêche l’élongation ultérieure de la chaîne d’acide nucléique.

La mutagenèse : L’analogue induit des mutations dans le matériel génétique.

L’inhibition enzymatique : L’analogue inhibe les enzymes impliquées dans la synthèse des acides nucléiques.

Comparaison Avec Des Composés Similaires

Composés similaires

2’-Désoxy-2’-fluoro-β-D-arabinofuranosyladenine (F-ara-A) : Un autre analogue de nucléoside fluoré possédant des propriétés antivirales et anticancéreuses.

2’-Désoxy-2’-fluoro-β-D-arabinofuranosylcytosine (F-ara-C) : Utilisé dans le traitement de certains cancers.

Unicité

« 9H-Purin-6-amine, 9-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)-2-fluoro- » peut avoir des propriétés uniques en raison du positionnement spécifique des atomes de fluor, ce qui peut influencer son activité biologique et sa stabilité.

Propriétés

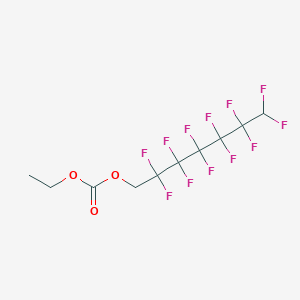

Formule moléculaire |

C10H11F2N5O3 |

|---|---|

Poids moléculaire |

287.22 g/mol |

Nom IUPAC |

5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16) |

Clé InChI |

OOSVZNYQTCFEON-UHFFFAOYSA-N |

SMILES canonique |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)F)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)